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Compound of Interest

Compound Name: 2-Chloro-3-hydroxyacrylaldehyde

Cat. No.: B13022278

Executive Summary & Chemical Identity

2-Chloro-3-hydroxyacrylaldehyde (CAS: 36437-19-1 for the parent 2-chloromalonaldehyde)
IS a reactive

-dicarbonyl species that exists in a dynamic tautomeric equilibrium.[1] While formally a
dialdehyde, it predominantly adopts the enol form (

-2-chloro-3-hydroxyacrolein) in solution due to stabilization by intramolecular hydrogen bonding
and conjugation.[1]

Understanding this tautomerism is critical for solubility predictions: the enol form behaves as a
lipophilic pseudo-aromatic system, rendering it soluble in non-polar organic solvents, whereas
the dialdehyde form (less favored) would be highly polar.[2]

Tautomeric Equilibrium

The compound exists as a resonance-stabilized enol.[1][2] This intramolecular hydrogen bond
reduces its interaction with polar protic solvents and enhances solubility in aprotic organic
media.[2]
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Figure 1: Tautomeric equilibrium favoring the enol form, which dictates the solubility profile.[1]

Solubility Profile in Organic Solvents[2][3]

The solubility of 2-Chloro-3-hydroxyacrylaldehyde is governed by its ability to act as both a
hydrogen bond donor (enol -OH) and acceptor (carbonyl =0).[1] However, the intramolecular
"locking” of these groups makes the molecule surprisingly lipophilic.[2]

Quantitative & Qualitative Solubility Data
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Solvent Class

Specific Solvent

Solubility Rating Mechanistic Insight

Chlorinated

Dichloromethane
(DCM)

Primary extraction
solvent.[1] Disrupts
weak intermolecular

High forces without
breaking the
intramolecular H-
bond.[1]

Chlorinated

Chloroform (

)

Excellent for
) solubilizing the enol
High _
form for NMR studies.

[1](2]

Ethers

Diethyl Ether (

)

Good solubility; often
) used for precipitation
High . ” :
of impurities or final

wash.[1]

Ethers

THF / MTBE

Excellent solvency;
_ THF is preferred for
High .
subsequent coupling

reactions.[1]

Esters

Ethyl Acetate (EtOAC)

Standard solvent for
_ liquid-liquid extraction
Moderate to High o
from acidified

aqueous phases.[1]

Aromatics

Toluene / Benzene

Soluble, particularly
when heated.[1] Used

for azeotropic drying.

[2]

Moderate

Protic

Ethanol / Methanol

Soluble, but risk of

acetal formation
Moderate (solvolysis) upon

prolonged storage or

acid catalysis.[1]

© 2026 BenchChem. All rights reserved.

3/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/690958
https://pubchem.ncbi.nlm.nih.gov/compound/690958
https://pubchem.ncbi.nlm.nih.gov/compound/690958
https://en.wikipedia.org/wiki/Chloroacetaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/690958
https://pubchem.ncbi.nlm.nih.gov/compound/690958
https://pubchem.ncbi.nlm.nih.gov/compound/690958
https://pubchem.ncbi.nlm.nih.gov/compound/690958
https://en.wikipedia.org/wiki/Chloroacetaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/690958
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13022278?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Fully soluble, but

difficult to remove.[1]
Polar Aprotic DMSO / DMF High Use only if reaction

requires high boiling

solvents.[2]

Low as free acid/enaol;
Aqueous Water pH Dependent High as deprotonated
salt (pH > 5).[1]

Critical Solubility Nuances

e pH Sensitivity: In basic aqueous solutions (pH > 7), the compound exists as the 2-
chloromalonaldehyde enolate anion, which is highly water-soluble and insoluble in organic
solvents.[1] Acidification (pH < 2) is required to protonate the species back to the neutral enol
form for extraction into organic media.[2]

» Solvent Stability: Avoid prolonged storage in primary alcohols (MeOH, EtOH) without
buffering, as the aldehyde group is prone to hemiacetal/acetal formation, changing the
solubility and reactivity profile.[2]

Experimental Protocols

Protocol A: Isolation & Purification via Solvent
Extraction

This workflow describes the isolation of 2-Chloro-3-hydroxyacrylaldehyde from a crude
reaction mixture or its sodium salt.[1]

Reagents:

Crude Sodium 2-chloromalonaldehyde (salt).[1][2]

Hydrochloric Acid (37%).[2]

Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1][2]

Magnesium Sulfate (
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).[2]

Step-by-Step Methodology:

Dissolution: Dissolve the crude salt in minimal deionized water at

Acidification: Slowly add concentrated HCI dropwise with vigorous stirring until the pH
reaches ~1-2. Caution: Exothermic.[1]

o Mechanism:[1] Protonation converts the water-soluble enolate to the lipophilic neutral
enol.[1]

Extraction: Immediately extract the aqueous layer with EtOAc (

equal volumes).[2]

o Note: DCM can be used if the density difference is preferred, but EtOAc often provides
better phase separation for this specific aldehyde.[2]

Drying: Combine organic layers and wash with brine (saturated NacCl) to remove residual
acid.[2] Dry over anhydrous

for 30 minutes.

Concentration: Filter off the desiccant and concentrate the filtrate under reduced pressure
(Rotavap) at

o Result: The product typically crystallizes as a pale solid upon concentration.[2]

Recrystallization (Optional): If purity is low, recrystallize from a mixture of Benzene/Hexane
or EtOAc/Hexane.[1]

Protocol B: Solubility Determination (Saturation Method)

Use this protocol to determine precise solubility limits for specific process solvents.[2]
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e Preparation: Add excess solid 2-Chloro-3-hydroxyacrylaldehyde to 10 mL of the target
solvent in a sealed vial.

o Equilibration: Agitate (shake/stir) at the target temperature (e.g.,

) for 4 hours.

« Filtration: Filter the suspension through a 0.45

PTFE syringe filter to remove undissolved solids.

o Quantification: Evaporate a known volume of the filtrate to dryness and weigh the residue
(gravimetric) or analyze via HPLC against a standard curve.

Mechanistic Visualization: Extraction Workflow

The following diagram illustrates the phase-transfer logic utilized in the purification protocol,
highlighting the solubility switch based on pH.
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Figure 2: pH-dependent solubility switch utilized for isolation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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